L-692429

Description

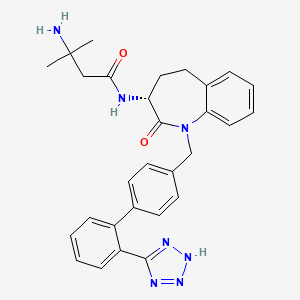

Structure

3D Structure

Properties

IUPAC Name |

3-amino-3-methyl-N-[(3R)-2-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-4,5-dihydro-3H-1-benzazepin-3-yl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N7O2/c1-29(2,30)17-26(37)31-24-16-15-21-7-3-6-10-25(21)36(28(24)38)18-19-11-13-20(14-12-19)22-8-4-5-9-23(22)27-32-34-35-33-27/h3-14,24H,15-18,30H2,1-2H3,(H,31,37)(H,32,33,34,35)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBJLJOFPWOYATP-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)NC1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CC(=O)N[C@@H]1CCC2=CC=CC=C2N(C1=O)CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163045 | |

| Record name | L 692429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

509.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145455-23-8 | |

| Record name | L 692429 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145455238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L 692429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-692429 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GM6ZN5S1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Agonistic and Allosteric Mechanism of L-692,429 at the Growth Hormone Secretagogue Receptor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

L-692,429, a non-peptidyl benzolactam derivative, is a potent agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. This document provides an in-depth technical overview of the mechanism of action of L-692,429, detailing its binding affinity, downstream signaling pathways, and its unique role as a positive allosteric modulator of ghrelin signaling. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of GHSR pharmacology and related therapeutic areas.

Introduction

The growth hormone secretagogue receptor (GHSR) is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating growth hormone (GH) secretion, appetite, and metabolism.[1] Its endogenous ligand is ghrelin, a peptide hormone primarily produced by the stomach.[1] The discovery of synthetic, non-peptidyl agonists of GHSR, such as L-692,429, has been instrumental in elucidating the receptor's function and has opened avenues for the development of novel therapeutics for conditions ranging from growth hormone deficiency to cachexia.[2] L-692,429 not only mimics the action of ghrelin but also enhances its effects, presenting a complex and intriguing mechanism of action.

Binding Affinity and Agonistic Activity

L-692,429 is a potent agonist of the GHSR.[2][3][4] It binds to the receptor with high affinity, initiating a cascade of intracellular signaling events that ultimately lead to the release of growth hormone from the pituitary gland.[3][5]

Data Presentation: Binding and Functional Parameters of L-692,429

| Parameter | Value (nM) | Assay Type | Reference |

| Binding Affinity (Ki) | 63 | Radioligand Competition Binding Assay | [3][6][7] |

| EC50 (Intracellular Calcium Release) | 26 | Fluorescence-based Calcium Mobilization Assay | [3][8] |

| EC50 (Inositol Phosphate (B84403) Turnover) | 47 | Inositol (B14025) Monophosphate (IP1) Accumulation Assay | [3][8] |

| EC50 (CREB Activity) | 60 | Reporter Gene Assay | [3][8] |

| EC50 (Serum-Responsive Element Activity) | 63 | Reporter Gene Assay | [3][8] |

| EC50 (Bioluminescence Resonance Energy Transfer) | 58 | BRET Assay | [3][8] |

Downstream Signaling Pathways

Activation of GHSR by L-692,429 triggers multiple downstream signaling pathways, primarily through the coupling to Gαq/11 proteins.[1] This leads to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium and inositol phosphates.[9] Furthermore, L-692,429 has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway and increase the activity of the transcription factor cAMP-responsive element binding protein (CREB).[3][8]

Gαq/11-PLC-IP3-Ca2+ Pathway

The canonical signaling pathway activated by GHSR agonists involves the Gαq/11 protein.[1] Upon binding of L-692,429, the activated Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[9] This increase in intracellular calcium is a key trigger for the secretion of growth hormone from pituitary somatotrophs.

MAPK/ERK Pathway Activation

L-692,429 treatment leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK).[3][8] This is evidenced by increased activity of the Serum-Responsive Element (SRE), a downstream target of the MAPK/ERK pathway.[3][8] This pathway is often associated with cell growth and proliferation.

CREB Phosphorylation

Activation of GHSR by L-692,429 also results in the phosphorylation and activation of the cAMP-Responsive Element Binding protein (CREB).[3][8] Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in various cellular processes, including hormone synthesis.

Positive Allosteric Modulation of Ghrelin Signaling

A remarkable aspect of L-692,429's mechanism of action is its ability to act as a positive allosteric modulator of ghrelin signaling.[10] This means that in addition to its intrinsic agonistic activity, L-692,429 can enhance the potency of the endogenous ligand, ghrelin.[10] Co-administration of L-692,429 with ghrelin results in a synergistic increase in intracellular signaling, shifting the dose-response curve of ghrelin to the left.[10] This suggests that L-692,429 binds to a site on the GHSR that is distinct from the ghrelin binding site, or that it induces a conformational change in the receptor that enhances ghrelin's affinity and/or efficacy.

Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of L-692,429 for the GHSR.

-

Cell/Membrane Preparation: Membranes are prepared from cells stably expressing GHSR (e.g., HEK293 or CHO cells).[11][12]

-

Radioligand: A radiolabeled GHSR ligand (e.g., [125I]-Ghrelin or [3H]-MK-0677) is used.

-

Procedure:

-

Incubate a fixed concentration of the radioligand with increasing concentrations of unlabeled L-692,429 in the presence of the GHSR-containing membranes.

-

Allow the binding to reach equilibrium.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.[11]

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis: The concentration of L-692,429 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay (HTRF IP-One)

This assay measures the production of inositol monophosphate (IP1), a stable metabolite of IP3, to quantify Gq-coupled receptor activation.

-

Principle: The assay is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF).[6][13]

-

Procedure:

-

Seed GHSR-expressing cells in a microplate.

-

Stimulate the cells with varying concentrations of L-692,429 in the presence of lithium chloride (LiCl) to inhibit IP1 degradation.[6][13]

-

Lyse the cells and add the HTRF reagents: an anti-IP1 antibody labeled with a donor fluorophore (Europium cryptate) and IP1 labeled with an acceptor fluorophore (d2).

-

The amount of endogenous IP1 produced is inversely proportional to the HTRF signal.

-

-

Data Analysis: A standard curve is used to determine the concentration of IP1, and a dose-response curve is generated to calculate the EC50 value for L-692,429.

Intracellular Calcium Mobilization Assay

This assay directly measures the increase in intracellular calcium concentration upon GHSR activation.

-

Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-3 (B43766)/AM or Fluo-4/AM.[14][15]

-

Procedure:

-

Load GHSR-expressing cells with the fluorescent calcium indicator dye.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of L-692,429 to the cells.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader or a flow cytometer.

-

-

Data Analysis: The peak fluorescence intensity is plotted against the concentration of L-692,429 to determine the EC50 value.

SRE-Luciferase Reporter Assay

This assay is used to measure the activation of the MAPK/ERK signaling pathway.

-

Principle: Cells are co-transfected with a plasmid encoding GHSR and a reporter plasmid containing the firefly luciferase gene under the control of a serum response element (SRE).[2][9][10]

-

Procedure:

-

Transfect cells with the GHSR and SRE-luciferase reporter plasmids.

-

Treat the cells with varying concentrations of L-692,429.

-

Lyse the cells and measure luciferase activity using a luminometer.

-

-

Data Analysis: The increase in luciferase activity reflects the activation of the SRE and, consequently, the MAPK/ERK pathway. An EC50 value can be determined from the dose-response curve.

Conclusion

L-692,429 is a multifaceted ligand of the growth hormone secretagogue receptor. It acts as a potent agonist, stimulating GH release through the activation of canonical Gαq/11-mediated signaling pathways, including intracellular calcium mobilization and inositol phosphate production, as well as the MAPK/ERK and CREB pathways. Uniquely, L-692,429 also functions as a positive allosteric modulator, enhancing the signaling of the endogenous ligand, ghrelin. This dual mechanism of action makes L-692,429 a valuable tool for studying GHSR function and a lead compound for the development of novel therapeutics targeting this important receptor. The experimental protocols detailed in this guide provide a framework for the continued investigation of L-692,429 and other GHSR modulators.

References

- 1. G protein-coupled receptor interactions and modification of signalling involving the ghrelin receptor, GHSR1a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SRE Reporter Assay for MAPK ERK Signaling via RTK and GPCR Scientific Poster [promega.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]

- 5. resources.revvity.com [resources.revvity.com]

- 6. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions | Springer Nature Experiments [experiments.springernature.com]

- 8. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

- 9. promega.com [promega.com]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Improved method for measuring intracellular Ca++ with fluo-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

L-692,429: A Technical Overview of a Potent Nonpeptidyl Growth Hormone Secretagogue

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-692,429 is a synthetic, nonpeptidyl small molecule that acts as a potent agonist for the growth hormone secretagogue receptor 1a (GHSR1a). As a member of the benzolactam class of compounds, it mimics the action of the endogenous hormone ghrelin, stimulating the release of growth hormone (GH) from the anterior pituitary. This technical guide provides a comprehensive overview of the chemical structure, biological activity, and mechanism of action of L-692,429, with a focus on quantitative data and experimental methodologies.

Chemical Structure and Physicochemical Properties

L-692,429 is a substituted benzolactam with the systematic IUPAC name (3R)-3-amino-3-methyl-N-[(2R)-1-[[4'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl]butanamide. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C29H31N7O2 |

| Molecular Weight | 509.60 g/mol |

| CAS Number | 145455-23-8 |

| Appearance | White to off-white solid |

| SMILES | CC(C)(N)CC(=O)N[C@H]1CC--INVALID-LINK--c1ccccc1 |

| InChI Key | SBJLJOFPWOYATP-XMMPIXPASA-N |

2D Chemical Structure of L-692,429

Biological Activity and Quantitative Data

L-692,429 is a potent and selective agonist of the GHSR1a, a G protein-coupled receptor. Its binding and functional activities have been characterized in various in vitro and in vivo models.

In Vitro Activity

The in vitro efficacy of L-692,429 has been demonstrated through its ability to stimulate downstream signaling pathways upon binding to the GHSR.

| Parameter | Value (nM) | Assay System |

| Ki | 63 | Competitive binding assay with GHSR |

| EC50 (Intracellular Calcium Release) | 26 | HeLa-T4 cells expressing GHSR |

| EC50 (Inositol Phosphate Turnover) | 47 | Cells expressing GHSR |

| EC50 (CREB Activity) | 60 | Reporter gene assay |

| EC50 (Serum-Responsive Element Activity) | 63 | Reporter gene assay |

| EC50 (GH Secretion) | 60 | Rat pituitary cells in vitro |

In Vivo Activity

Studies in animal models and humans have confirmed the potent GH-releasing activity of L-692,429.

| Species | Dose | Route | Peak GH Response |

| Beagle | 0.1 mg/kg | IV | 13 ± 2 ng/mL |

| Beagle | 0.25 mg/kg | IV | 39 ± 6 ng/mL |

| Beagle | 1.0 mg/kg | IV | 71 ± 11 ng/mL |

| Healthy Young Men | 0.2 mg/kg | IV | 53.8 ± 7.2 µg/L |

| Healthy Young Men | 0.75 mg/kg | IV | 42.6 ± 5.8 µg/L (with prednisolone) |

Mechanism of Action and Signaling Pathways

L-692,429 exerts its biological effects by binding to and activating the GHSR1a, which is primarily expressed in the anterior pituitary and hypothalamus. This receptor is coupled to the Gq/11 family of G proteins.

Upon activation by L-692,429, GHSR1a initiates a downstream signaling cascade:

-

G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq/11 protein.

-

Phospholipase C Activation: The activated Gαq/11 subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

-

Protein Kinase C Activation: The increase in intracellular Ca2+ and DAG synergistically activate protein kinase C (PKC).

-

MAPK Pathway Activation: Downstream signaling from PKC can lead to the activation of the mitogen-activated protein kinase (MAPK) pathway.

-

CREB Activation and Gene Transcription: The signaling cascade ultimately results in the phosphorylation and activation of the cAMP response element-binding protein (CREB), a transcription factor that promotes the expression of genes involved in GH synthesis and secretion.

Caption: Signaling pathway of L-692,429 via the GHSR1a receptor.

Experimental Protocols

Detailed methodologies for key experiments are outlined below. It should be noted that these are generalized protocols, and specific parameters may vary between individual studies.

In Vitro Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following receptor activation by L-692,429.

-

Cell Line: Human Embryonic Kidney (HEK293) or HeLa cells transiently or stably expressing the human GHSR1a.

-

Cell Culture: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified 5% CO2 atmosphere.

-

Assay Procedure:

-

Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

-

The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a buffered salt solution for a specified time (e.g., 1 hour) at 37°C.

-

After incubation, the cells are washed to remove excess dye.

-

The plate is placed in a fluorescence microplate reader.

-

A baseline fluorescence reading is taken.

-

L-692,429 at various concentrations is added to the wells.

-

Fluorescence is measured kinetically over time to detect the increase in intracellular calcium.

-

Data are analyzed to determine the EC50 value.

-

In Vitro Luciferase Reporter Assay for MAPK/CREB Activation

This assay quantifies the activation of transcription factors downstream of GHSR signaling.

-

Cell Line: HEK293 or HeLa cells.

-

Transfection: Cells are co-transfected with an expression vector for GHSR1a and a reporter vector containing a luciferase gene under the control of a promoter with serum response elements (SRE) for MAPK activity or cAMP response elements (CRE) for CREB activity. A constitutively expressed Renilla luciferase vector is often co-transfected as an internal control.

-

Assay Procedure:

-

Transfected cells are seeded in 96-well plates.

-

After a period of serum starvation (to reduce basal signaling), cells are treated with various concentrations of L-692,429.

-

Following an incubation period (e.g., 6-24 hours), the cells are lysed.

-

Luciferase activity is measured using a luminometer and a luciferase assay reagent kit.

-

Firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Data are analyzed to determine the EC50 value.

-

Caption: Generalized workflow for in vitro assays of L-692,429.

In Vivo Growth Hormone Measurement in Beagles

This protocol describes a typical in vivo study to assess the GH-releasing activity of L-692,429 in a large animal model.[1]

-

Animals: Male and female beagle dogs.

-

Housing: Animals are housed under standard laboratory conditions with a controlled light-dark cycle and access to food and water.

-

Drug Administration: L-692,429 is dissolved in a suitable vehicle (e.g., saline) and administered intravenously (IV) at various doses.

-

Blood Sampling: Blood samples are collected via a catheter at multiple time points before and after drug administration (e.g., -30, -15, 0, 5, 10, 15, 30, 60, 90, and 120 minutes).

-

Sample Processing: Blood is allowed to clot, and serum is separated by centrifugation. Serum samples are stored at -20°C or lower until analysis.

-

Growth Hormone Analysis: Serum GH concentrations are determined using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The peak GH concentration (Cmax) and the area under the curve (AUC) of the GH response are calculated for each dose group.

Conclusion

L-692,429 is a valuable research tool for studying the physiology and pharmacology of the ghrelin/GHSR system. Its potent and selective agonist activity, coupled with its well-characterized signaling pathway, makes it a model compound for investigating the mechanisms of growth hormone release. The experimental protocols outlined in this guide provide a foundation for the further investigation of L-692,429 and the development of novel therapeutics targeting the GHSR.

References

L-692,429: A Technical Guide to a Benzolactam-Based Growth Hormone Secretagogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-692,429 is a potent, non-peptidyl, orally active growth hormone (GH) secretagogue that emerged from early drug discovery efforts to develop mimetics of the growth hormone-releasing peptide-6 (GHRP-6). As a substituted benzolactam, L-692,429 represents a significant class of compounds capable of stimulating GH release through the growth hormone secretagogue receptor (GHSR). This technical guide provides a comprehensive overview of L-692,429, detailing its mechanism of action, signaling pathways, and a summary of its in vitro and in vivo activities. The document includes detailed experimental protocols for key assays and visual representations of its signaling cascade and experimental workflows to support further research and development in the field of somatotropic therapeutics.

Introduction

The regulation of growth hormone (GH) secretion is a complex process primarily governed by the interplay of growth hormone-releasing hormone (GHRH) and somatostatin. The discovery of synthetic growth hormone-releasing peptides (GHRPs), such as GHRP-6, revealed a distinct pathway for stimulating GH release via the growth hormone secretagogue receptor (GHSR). However, the peptidic nature of these compounds limited their therapeutic potential due to poor oral bioavailability and short half-lives.

This led to the development of non-peptidyl mimetics, including the benzolactam derivative L-692,429. This compound effectively mimics the action of GHRP-6, demonstrating high efficacy and selectivity in stimulating GH secretion across multiple species, including humans. Its development marked a crucial step in the pursuit of orally bioavailable GH secretagogues for treating conditions associated with GH deficiency.

Mechanism of Action and Signaling Pathway

L-692,429 exerts its biological effects by acting as a potent agonist at the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor. The binding of L-692,429 to GHSR initiates a cascade of intracellular signaling events, primarily through the Gαq/11 subunit.

Activation of the Gαq/11 subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in cytosolic calcium is a critical step in the exocytosis of GH-containing secretory granules from somatotrophs in the anterior pituitary gland.

Furthermore, activation of the GHSR by L-692,429 has been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, which is involved in longer-term effects such as gene transcription and cell proliferation.

L-692,429: A Technical Guide to a Nonpeptidyl Growth Hormone Secretagogue

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, initial research, and pharmacological profile of L-692,429 (also known as MK-0751). L-692,429 is a potent, nonpeptidyl agonist of the growth hormone secretagogue receptor (GHS-R), a G protein-coupled receptor. As a substituted benzolactam, it mimics the action of ghrelin, stimulating the release of growth hormone.[1][2] This document consolidates key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and workflows to support further research and development in the field of growth hormone modulation.

Introduction

L-692,429 emerged from research efforts to develop small molecule, non-peptide mimetics of Growth Hormone-Releasing Peptides (GHRPs) with favorable pharmacokinetic properties for potential therapeutic use.[3] The primary mechanism of action for L-692,429 is the stimulation of growth hormone (GH) secretion from the pituitary gland through its interaction with the GHS-R.[1][4] This guide delves into the foundational studies that characterized its binding affinity, functional potency, and in vitro and in vivo efficacy.

Physicochemical Properties

L-692,429 is a white to off-white solid. Key physicochemical data are summarized in the table below.

| Property | Value |

| Chemical Name | Substituted benzolactam |

| Synonyms | MK-0751 |

| Molecular Formula | C₂₉H₃₁N₇O₂ |

| Molecular Weight | 509.60 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (50 mg/mL) |

| Storage | Powder: -20°C for 3 years |

Pharmacology

Mechanism of Action

L-692,429 is a potent agonist of the growth hormone secretagogue receptor (GHS-R), a G protein-coupled receptor.[1][2] Its binding to the GHS-R initiates a signaling cascade that results in the release of growth hormone from the anterior pituitary.

Pharmacodynamics

The pharmacodynamic effects of L-692,429 have been characterized through a variety of in vitro and in vivo studies. The key quantitative parameters are summarized in the tables below.

| Parameter | Value (nM) | Description |

| Ki (GHS-R Binding Affinity) | 63 | Inhibition constant for binding to the G protein-coupled receptor.[1][2] |

| EC₅₀ (Intracellular Calcium Release) | 26 | Effective concentration for 50% maximal stimulation of intracellular calcium release.[1][4] |

| EC₅₀ (Inositol Phosphate (B84403) Turnover) | 47 | Effective concentration for 50% maximal stimulation of inositol (B14025) phosphate turnover.[1][4] |

| EC₅₀ (CREB Activity) | 60 | Effective concentration for 50% maximal stimulation of cAMP-responsive element binding protein activity.[1][4] |

| EC₅₀ (Serum-Responsive Element Activity) | 63 | Effective concentration for 50% maximal stimulation of serum-responsive element activity.[1][4] |

| ED₅₀ (GH Secretion from rat pituitary cells) | 60 | Effective dose for 50% of the maximal stimulation of GH secretion in vitro.[5] |

| Study Type | Species | Dose(s) | Key Findings |

| GH Secretion | Beagle | 0.1, 0.25, and 1.0 mg/kg (intravenous) | Dose-dependent stimulation of GH secretion.[5] |

| Reversal of Glucocorticoid Suppression | Human | 0.2 mg/kg and 0.75 mg/kg (intravenous) | L-692,429 reversed the suppressive effect of prednisolone (B192156) on GH secretion. A 0.2 mg/kg dose resulted in a mean peak GH of 53.8 µg/L, which was reduced to 25.1 µg/L with prednisolone. The higher 0.75 mg/kg dose of L-692,429 with prednisolone achieved a mean peak GH of 42.6 µg/L.[6] |

| Efficacy in Healthy Older Adults | Human | 0.2 mg/kg and 0.75 mg/kg (intravenous) | L-692,429 was well-tolerated and acted as a potent GH secretagogue. It led to 11-fold and 18-fold increases in the amplitude of GH secretory pulses at 0.2 mg/kg and 0.75 mg/kg, respectively. The number of GH pulses also increased.[7] |

Experimental Protocols

GHS-R Competitive Binding Assay

This protocol is adapted from methods used for characterizing GHS-R ligands.

Objective: To determine the binding affinity (Ki) of L-692,429 for the GHS-R.

Materials:

-

Membrane preparations from cells expressing the GHS-R (e.g., transfected COS-7 or HEK293 cells).

-

Radioligand: [³⁵S]MK-0677.

-

L-692,429 (unlabeled competitor).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass fiber filters.

-

Scintillation fluid.

Procedure:

-

Incubate the GHS-R-expressing cell membranes with a fixed concentration of [³⁵S]MK-0677 and varying concentrations of L-692,429.

-

Incubations are carried out in the assay buffer at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled GHS-R ligand.

-

Calculate the IC₅₀ value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of L-692,429 to stimulate intracellular calcium release in cells expressing the GHS-R.

Materials:

-

HeLa-T4 cells transiently expressing the flag-tagged GHS-R.[1][4]

-

L-692,429.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

Procedure:

-

Seed HeLa-T4 cells in a suitable format (e.g., 96-well plate).

-

Transiently transfect the cells with a plasmid encoding the GHS-R.

-

Load the cells with the calcium-sensitive dye Fluo-3/AM according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Add varying concentrations of L-692,429 to the cells.

-

Measure the change in fluorescence intensity over time using a fluorometric plate reader.

-

The increase in fluorescence corresponds to the release of intracellular calcium.

-

Determine the EC₅₀ value from the dose-response curve.

Inositol Phosphate Accumulation Assay

Objective: To quantify the L-692,429-stimulated production of inositol phosphates (IPs) as a measure of Gq/11 pathway activation.

Materials:

-

Cells expressing the GHS-R.

-

myo-[³H]inositol.

-

L-692,429.

-

Lithium chloride (LiCl) solution.

-

Perchloric acid (PCA).

-

Dowex anion-exchange resin.

-

Scintillation fluid.

Procedure:

-

Label the cells by incubating them with myo-[³H]inositol overnight to allow for incorporation into membrane phosphoinositides.

-

Wash the cells to remove unincorporated radiolabel.

-

Pre-incubate the cells with LiCl, which inhibits inositol monophosphatases, leading to the accumulation of IPs.

-

Stimulate the cells with varying concentrations of L-692,429 for a defined period.

-

Terminate the reaction by adding ice-cold PCA to lyse the cells and precipitate proteins.

-

Neutralize the cell lysates.

-

Separate the radiolabeled inositol phosphates from free inositol and other cellular components using anion-exchange chromatography (Dowex resin).

-

Quantify the amount of [³H]inositol phosphates by scintillation counting.

-

Determine the EC₅₀ value from the dose-response curve.

In Vitro Growth Hormone Release Assay

Objective: To measure the ability of L-692,429 to stimulate GH release from primary rat pituitary cells.[1]

Materials:

-

Primary pituitary cells isolated from rats.

-

Cell culture medium.

-

L-692,429.

-

GH ELISA kit.

Procedure:

-

Isolate anterior pituitary glands from rats and enzymatically disperse the cells.

-

Plate the primary pituitary cells and allow them to adhere.

-

Incubate the cells with varying concentrations of L-692,429 for a specified time (e.g., 4 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of GH in the supernatant using a specific ELISA kit.

-

Determine the ED₅₀ value from the dose-response curve.

Signaling Pathways and Experimental Workflows

L-692,429 Signaling Pathway

Caption: Signaling pathway of L-692,429 via the GHS-R.

GHS-R Competitive Binding Assay Workflow

Caption: Workflow for the GHS-R competitive binding assay.

In Vitro GH Release Assay Workflow

Caption: Workflow for the in vitro growth hormone release assay.

Synthesis

Detailed information regarding the specific synthetic route for L-692,429 is not extensively available in the public domain. It is described as a substituted benzolactam, and its discovery was the result of screening a chemical library based on a benzodiazepine-like template. The synthesis of the R-enantiomer was a key step in obtaining a potent nonpeptide GHS.

Conclusion

L-692,429 is a well-characterized, potent, and selective nonpeptidyl growth hormone secretagogue. The initial research has established its mechanism of action, binding affinity, and functional potency through a series of robust in vitro and in vivo studies. This technical guide provides a consolidated resource for researchers in the field, offering key data and methodological insights to facilitate future investigations into the therapeutic potential of GHS-R agonists. While the initial clinical development of L-692,429 did not lead to a marketed drug, the foundational research on this compound has been instrumental in advancing the understanding of the GHS-R and the development of subsequent growth hormone secretagogues.

References

- 1. academic.oup.com [academic.oup.com]

- 2. New active series of growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. universalbiologicals.com [universalbiologicals.com]

- 5. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Exclusion of older adults from ongoing clinical trials about type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

L-692,429: A Technical Overview of its Binding Affinity and Kinetics to the Growth Hormone Secretagogue Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-692,429 is a potent, non-peptidyl agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. As a small molecule mimetic of the endogenous ligand ghrelin, L-692,429 has been instrumental in the study of growth hormone (GH) release and the physiological roles of the GHSR. This technical guide provides a comprehensive overview of the binding affinity and kinetics of L-692,429, presenting key quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows.

Data Presentation

Binding Affinity of L-692,429 to the Growth Hormone Secretagogue Receptor (GHSR)

The binding affinity of L-692,429 for the GHSR has been consistently reported with a Ki value in the nanomolar range, indicating a high affinity for its target.

| Parameter | Value | Receptor Source | Radioligand | Reference |

| Ki | 63 nM | G protein-coupled receptor | Not Specified | [1] |

Table 1: Equilibrium Dissociation Constant (Ki) of L-692,429. This table summarizes the reported binding affinity of L-692,429 to its target receptor.

Functional Activity of L-692,429

L-692,429 demonstrates potent functional activity across a range of in vitro assays, confirming its role as a GHSR agonist. The EC50 values highlight its efficacy in initiating downstream signaling cascades upon receptor binding.

| Assay | EC50 Value | Cell Line | Key Experimental Detail | Reference |

| Intracellular Calcium Release | 26 nM | HeLa-T4 cells transiently expressing flag epitope-tagged GHSR | Measurement of fluorescence with calcium indicator dye fluo-3/AM. | [1] |

| Inositol Phosphate (IP) Turnover | 47 nM | Not Specified | Not Specified | [1] |

| cAMP-Responsive Element Binding Protein (CREB) Activity | 60 nM | Not Specified | Not Specified | [1] |

| Serum-Responsive Element (SRE) Activity | 63 nM | Not Specified | Not Specified | [1] |

| Bioluminescence Resonance Energy Transfer (BRET) | 58 nM | Not Specified | Not Specified | [1] |

Table 2: Functional Potency (EC50) of L-692,429 in Various In Vitro Assays. This table details the effective concentrations of L-692,429 required to elicit half-maximal response in different functional assays, demonstrating its agonistic properties at the GHSR.

Experimental Protocols

Radioligand Competition Binding Assay for Ki Determination

This protocol is based on methodologies used for characterizing ligands at the GHSR.

Objective: To determine the binding affinity (Ki) of L-692,429 for the GHSR using a competitive radioligand binding assay.

Materials:

-

Receptor Source: Crude membranes prepared from HEK293 cells stably expressing the human GHSR.[2]

-

Radioligand: [35S]MK-0677 (a potent GHSR agonist).

-

Unlabeled Competitor: L-692,429.

-

Non-specific Binding Control: A high concentration of an unlabeled GHSR agonist (e.g., 50 nM MK-0677).[2]

-

Incubation Buffer: To be optimized, but typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl2) and a protease inhibitor cocktail.

-

Wash Buffer: Cold incubation buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize HEK293 cells stably expressing GHSR in cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in incubation buffer. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

A fixed volume of membrane preparation (e.g., 25 µg of membrane protein).[2]

-

A fixed concentration of [35S]MK-0677 (e.g., 0.1 nM).[2]

-

A range of concentrations of L-692,429 (e.g., from 10^-11 M to 10^-5 M).

-

For non-specific binding, add a high concentration of unlabeled MK-0677 (e.g., 50 nM) instead of L-692,429.[2]

-

For total binding, add incubation buffer instead of any unlabeled competitor.

-

-

Incubation: Incubate the plate at 20°C for 60 minutes with gentle agitation.[2]

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding at each concentration of L-692,429 by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of L-692,429.

-

Determine the IC50 value (the concentration of L-692,429 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of L-692,429 in stimulating intracellular calcium release.

Materials:

-

Cell Line: HeLa-T4 cells transiently expressing the flag epitope-tagged GHSR.[1]

-

Compound: L-692,429.

-

Calcium Indicator Dye: Fluo-3/AM.[1]

-

Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) with calcium and magnesium.

-

Fluorometric Plate Reader.

Procedure:

-

Cell Culture and Transfection: Culture HeLa-T4 cells and transiently transfect them with the GHSR expression vector. Plate the transfected cells into a 96-well plate.

-

Dye Loading: Incubate the cells with Fluo-3/AM dye in assay buffer according to the manufacturer's instructions. This allows the dye to enter the cells.

-

Compound Addition: Prepare a serial dilution of L-692,429 in assay buffer.

-

Measurement: Use a fluorometric plate reader to measure the baseline fluorescence. Add the different concentrations of L-692,429 to the wells and immediately begin recording the fluorescence intensity over time.

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration of L-692,429.

-

Plot the peak response as a function of the log concentration of L-692,429.

-

Determine the EC50 value by non-linear regression analysis.

-

Visualizations

Caption: GHSR Signaling Pathway Activated by L-692,429.

Caption: Workflow for Radioligand Competition Binding Assay.

Conclusion

L-692,429 is a high-affinity agonist for the GHSR, as evidenced by its low nanomolar Ki and EC50 values. The provided experimental protocols offer a foundation for the in vitro characterization of this and similar compounds. The signaling pathway diagram illustrates the downstream consequences of L-692,429 binding, leading to physiological effects such as growth hormone release. This technical guide serves as a valuable resource for researchers investigating the pharmacology of the ghrelin receptor and the development of novel growth hormone secretagogues.

References

In Vivo Effects of L-692,429 in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo effects of L-692,429, a nonpeptidyl growth hormone secretagogue, in various preclinical models. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and related scientific fields.

Introduction

L-692,429 is a potent, orally active, nonpeptidyl agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. By mimicking the action of the endogenous ligand ghrelin, L-692,429 stimulates the release of growth hormone (GH) from the pituitary gland. This guide summarizes key preclinical findings related to its efficacy, specificity, pharmacokinetics, and mechanism of action.

Efficacy and Specificity in a Beagle Model

A key study in beagles demonstrated the potent GH-releasing activity of L-692,429. Intravenous administration resulted in a dose-dependent increase in serum GH levels.

Quantitative Data Summary

| Dose of L-692,429 (mg/kg, i.v.) | Mean Peak Serum GH (ng/mL) | Fold Increase vs. Saline | Mean Peak Serum Cortisol (µg/dL) | Fold Increase vs. Saline |

| Saline | 3.6 ± 0.6 | 1.0 | 3.0 ± 0.2 | 1.0 |

| 0.1 | 13 ± 2 | 3.6 | 6.6 ± 0.6 | 2.2 |

| 0.25 | 39 ± 6 | 10.8 | 8.1 ± 0.9 | 2.7 |

| 1.0 | 71 ± 11 | 19.7 | 9.3 ± 1.2 | 3.1 |

| 5.0 | 133 ± 14 | 36.9 | ~2.0-fold increase | ~2.0 |

Data are presented as mean ± SEM.

In these studies, L-692,429 also induced a significant, though transient, increase in cortisol levels. Prolactin (PRL) levels were slightly decreased, and luteinizing hormone (LH) levels were unaffected, indicating a degree of specificity for the GH and adrenal axes.

Experimental Protocol: Beagle Study

-

Animal Model: Four male and four female beagle dogs were used in a balanced cross-over design study.

-

Drug Administration: L-692,429 was administered intravenously at doses of 0.1, 0.25, or 1.0 mg/kg. A saline vehicle was used as a control.

-

Blood Sampling: Blood samples were collected at baseline and at various time points up to 75 minutes post-administration to measure serum hormone levels. In a separate study with a higher dose (5.0 mg/kg), blood was collected for up to 8 hours.

-

Hormone Analysis: Serum concentrations of growth hormone (GH), cortisol, prolactin (PRL), and luteinizing hormone (LH) were determined using validated immunoassays.

Pharmacokinetics in Preclinical Species

The pharmacokinetic profile of L-692,429 has been characterized in rats and dogs, revealing species-specific differences in its distribution, metabolism, and excretion.

Quantitative Pharmacokinetic Parameters

| Species | Dose (mg/kg, i.v.) | Plasma Clearance (CLp; mL/min/kg) | Plasma Protein Binding (%) | Major Route of Elimination |

| Rat (Sprague-Dawley) | 0.1 - 5.0 | 3 - 12 (dose-dependent) | 90.6 - 98.5 (concentration-dependent) | Biliary Excretion |

| Dog (Beagle) | 0.1 - 0.9 | ~18 | ~87 | Metabolism and Biliary Excretion |

Experimental Protocol: Pharmacokinetic Studies

-

Animal Models: Male Sprague-Dawley rats and beagle dogs were utilized.

-

Drug Administration: L-692,429 was administered as a single intravenous dose.

-

Sample Collection: Blood samples were collected at predetermined time points to determine plasma concentrations of L-692,429. Urine and feces were also collected to assess routes of excretion.

-

Analytical Methods: Plasma concentrations of L-692,429 were quantified using a validated high-performance liquid chromatography (HPLC) method.

-

Protein Binding: In vitro plasma protein binding was determined by equilibrium dialysis.

Mechanism of Action and Signaling Pathways

L-692,429 exerts its effects by binding to and activating the ghrelin receptor (GHSR), a G-protein coupled receptor (GPCR). This initiates a cascade of intracellular signaling events.

GHSR Signaling Pathway

Caption: Signaling pathway of L-692,429 via the ghrelin receptor.

Experimental Workflow: In Vivo GH Secretion Assay

Caption: Experimental workflow for assessing in vivo GH secretion.

Effects on Appetite and Food Intake

As an agonist of the ghrelin receptor, which is known to play a crucial role in appetite regulation, L-692,429 is anticipated to have orexigenic (appetite-stimulating) effects. While specific preclinical studies focusing solely on the food intake effects of L-692,429 are not extensively detailed in the public domain, the known functions of the ghrelin receptor strongly suggest that agonism by L-692,429 would lead to an increase in food intake and potentially body weight with chronic administration.

Conclusion

L-692,429 is a potent growth hormone secretagogue with well-defined in vivo efficacy in preclinical models. Its mechanism of action through the ghrelin receptor and its pharmacokinetic profile have been characterized, providing a solid foundation for further investigation and development. The data presented in this guide offer valuable insights for researchers working on novel therapies related to growth hormone deficiency, metabolism, and appetite regulation.

L-692,429: A Technical Overview for Drug Development Professionals

L-692,429 , also known as MK-0751, is a potent, nonpeptidyl growth hormone secretagogue (GHS) agonist.[1] As a benzolactam derivative, it has been a key compound in the study of growth hormone regulation and the development of therapeutic agents targeting the growth hormone secretagogue receptor (GHSR).[1] This document provides a comprehensive technical guide on L-692,429, including its chemical properties, mechanism of action, and relevant experimental protocols.

Core Compound Data

The fundamental properties of L-692,429 are summarized in the table below, providing a quick reference for researchers.

| Parameter | Value | Reference |

| CAS Number | 145455-23-8 | [1] |

| Molecular Weight | 509.60 g/mol | [1] |

| Molecular Formula | C29H31N7O2 | [1] |

| Appearance | White to off-white solid | [1] |

| Binding Affinity (Ki) | 63 nM for G protein-coupled receptor | [1] |

Mechanism of Action and Signaling Pathway

L-692,429 exerts its effects by binding to and activating the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor.[1] This activation initiates a cascade of intracellular signaling events, leading to the secretion of growth hormone (GH). The primary signaling pathway involves the stimulation of intracellular calcium release and inositol (B14025) phosphate (B84403) (IP) turnover.[1] Furthermore, activation of the GHSR by L-692,429 has been shown to stimulate the MAPK pathway.[1]

Below is a diagram illustrating the signaling pathway initiated by L-692,429.

In Vitro Efficacy

The potency of L-692,429 in stimulating various cellular responses has been quantified, as detailed in the following table.

| Activity | EC50 Value | Reference |

| Intracellular Calcium Release | 26 nM | [1] |

| Inositol Phosphate (IP) Turnover | 47 nM | [1] |

| cAMP-Responsive Element Binding Protein (CREB) Activity | 60 nM | [1] |

| Serum-Responsive Element Activity | 63 nM | [1] |

| Bioluminescence Resonance Energy Transfer (BRET) Activity | 58 nM | [1] |

Experimental Protocols

In Vitro Growth Hormone (GH) Releasing Activity in Rat Primary Pituitary Cells

This assay is fundamental for assessing the direct effect of L-692,429 on pituitary cells to induce GH secretion.

Objective: To determine the dose-dependent effect of L-692,429 on GH release from primary cultures of rat pituitary cells.

Methodology:

-

Cell Culture: Primary pituitary cells are isolated from rats and cultured in appropriate media.

-

Treatment: The cultured cells are treated with varying concentrations of L-692,429.

-

Incubation: The cells are incubated for a specified period to allow for GH secretion.

-

Sample Collection: The cell culture medium is collected.

-

GH Measurement: The concentration of GH in the collected medium is quantified using a suitable immunoassay (e.g., ELISA).

-

Data Analysis: The results are analyzed to determine the effective concentration for stimulating GH release. L-692,429 was shown to stimulate GH secretion from rat pituitary cells in vitro with an ED50 of 60 nM.[2]

In Vivo Efficacy in Beagles

Animal models are crucial for evaluating the systemic effects of L-692,429.

Objective: To assess the efficacy and specificity of L-692,429 as a GH secretagogue in a beagle model.

Methodology:

-

Animal Model: Beagles are used for the study.

-

Drug Administration: L-692,429 is administered intravenously at various dosages (e.g., 0.1, 0.25, or 1.0 mg/kg).[2]

-

Blood Sampling: Blood samples are collected at different time points post-administration.

-

Hormone Analysis: Plasma concentrations of GH and other hormones such as cortisol, prolactin, and insulin (B600854) are measured to assess both efficacy and specificity.

-

Data Analysis: The data is analyzed to determine the dose-response relationship for GH release and to evaluate any off-target effects on other hormones.

In Vivo Inhibition Studies in Anesthetized Rats

These studies are designed to investigate the interaction of L-692,429 with potential antagonists.

Objective: To evaluate the inhibitory effect of a substance (e.g., L-756867) on L-692,429-stimulated GH secretion in anesthetized rats.

Methodology:

-

Animal Model: Wistar rats are anesthetized for the experiment.[1]

-

Drug Administration:

-

Measurement of GH Secretion: The level of GH secretion is monitored.

-

Data Analysis: The dose-dependent inhibition of L-692,429-stimulated GH secretion by the antagonist is determined. Complete inhibition was observed at an i.v. dose of 100 μg/kg of L-756867.[1]

Below is a diagram outlining the general workflow for in vivo efficacy studies.

References

Pharmacological Profile of L-692,429: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-692,429, also known as MK-0751, is a potent, nonpeptidyl, orally active growth hormone secretagogue (GHS). It acts as an agonist at the growth hormone secretagogue receptor (GHSR), a G protein-coupled receptor, stimulating the release of growth hormone (GH). This technical guide provides a comprehensive overview of the pharmacological profile of L-692,429, detailing its binding affinity, functional activity, and the experimental protocols used for its characterization. The information is presented to support further research and drug development efforts in the field of endocrinology and metabolic diseases.

Introduction

L-692,429 is a substituted benzolactam derivative that mimics the action of the endogenous peptide ghrelin, the natural ligand for the GHSR.[1] Its development as a nonpeptide mimic of GH-releasing peptide-6 (GHRP-6) offered a significant advancement in the study of GH regulation due to its oral bioavailability.[2][3] This compound has been instrumental in elucidating the signaling pathways downstream of GHSR activation and has been evaluated for its therapeutic potential in various contexts, including glucocorticoid-induced GH suppression.[4][5]

Binding Affinity

L-692,429 exhibits a high affinity for the G protein-coupled growth hormone secretagogue receptor.

| Parameter | Value | Receptor |

| Ki | 63 nM | G protein-coupled receptor (GHSR) |

| [Table 1: Binding Affinity of L-692,429][6][7][8] |

Functional Activity

The agonistic activity of L-692,429 at the GHSR initiates a cascade of intracellular signaling events, leading to the release of growth hormone. Its functional potency has been characterized through various in vitro assays.

| Assay | EC50 Value |

| Intracellular Calcium Release | 26 nM |

| Inositol Phosphate (IP) Turnover | 47 nM |

| cAMP-Responsive Element Binding Protein (CREB) Activity | 60 nM |

| Serum-Responsive Element (SRE) Activity | 63 nM |

| Bioluminescence Resonance Energy Transfer (BRET) Activity | 58 nM |

| Growth Hormone Secretion (in vitro rat pituitary cells) | 60 nM |

| [Table 2: Functional Activity of L-692,429][6][9][10] |

L-692,429 has also been shown to act as a positive allosteric modulator of ghrelin signaling, enhancing the potency of the endogenous ligand.[11]

Experimental Protocols

In Vitro Growth Hormone Release Assay

This assay is used to determine the efficacy of L-692,429 in stimulating GH release from primary pituitary cells.

-

Cell Culture: Primary pituitary cells are isolated from rats and cultured in appropriate media.

-

Treatment: The cultured cells are treated with varying concentrations of L-692,429.

-

Measurement: The concentration of growth hormone released into the culture medium is quantified using a specific immunoassay.

-

Data Analysis: The dose-response curve is plotted to determine the EC50 value.[6]

Intracellular Calcium Release Assay

This protocol measures the ability of L-692,429 to induce intracellular calcium mobilization, a key event in GHSR signaling.

-

Cell Line: HeLa-T4 cells transiently expressing the flag epitope-tagged growth hormone secretagogue (GHS) receptor are utilized.[6][9]

-

Loading: The cells are loaded with the calcium indicator dye fluo-3/AM.

-

Treatment: The cells are then treated with L-692,429.

-

Measurement: The release of intracellular calcium is measured by detecting the increase in fluorescent emission using fluorometry.[6][9] Untransfected cells are used as a negative control.[6][9]

In Vivo Studies in Anesthetized Rats

These experiments evaluate the in vivo efficacy of L-692,429 and its interaction with antagonists.

-

Animal Model: Anesthetized Wistar rats are used.

-

Administration: L-692,429 is administered intravenously (e.g., 100 μg/kg). To test for inhibition, a GHSR antagonist like L-756,867 can be administered prior to L-692,429.

-

Measurement: Blood samples are collected at various time points to measure plasma GH concentrations.

-

Data Analysis: The data is analyzed to determine the effect of L-692,429 on GH secretion and its inhibition by antagonists.[6][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways activated by L-692,429 and a typical experimental workflow for its characterization.

Figure 1: L-692,429 Activated Signaling Pathway

Figure 2: Experimental Workflow for L-692,429

Conclusion

L-692,429 is a well-characterized growth hormone secretagogue with a clear pharmacological profile. Its high affinity for the GHSR and potent functional activity make it a valuable tool for studying the regulation of growth hormone secretion. The detailed experimental protocols and signaling pathway information provided in this guide serve as a resource for researchers and scientists in the field, facilitating further investigation into the therapeutic applications of GHSR agonists.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. scispace.com [scispace.com]

- 3. Growth hormone response in man to L-692,429, a novel nonpeptide mimic of growth hormone-releasing peptide-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GHSR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]

- 5. L-692,429, a nonpeptide growth hormone (GH) secretagogue, reverses glucocorticoid suppression of GH secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. universalbiologicals.com [universalbiologicals.com]

- 10. Efficacy and specificity of L-692,429, a novel nonpeptidyl growth hormone secretagogue, in beagles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

The Nonpeptidyl Nature of L-692,429: A Technical Guide to its Mechanism of Action as a Growth Hormone Secretagogue

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of L-692,429, a potent, nonpeptidyl growth hormone secretagogue (GHS). By delving into its chemical characteristics, binding affinities, and the intracellular signaling cascades it triggers, this document serves as a comprehensive resource for understanding its mechanism of action. The information presented is curated to facilitate further research and drug development efforts in the field of endocrinology and metabolism.

Unveiling the Nonpeptidyl Agonist: L-692,429

L-692,429 is a synthetic compound belonging to the benzolactam class of molecules.[1] Unlike the endogenous ligand for the growth hormone secretagogue receptor (GHS-R1a), ghrelin, and other early synthetic secretagogues which are peptide-based, L-692,429 possesses a distinct nonpeptidyl chemical architecture. This structural difference is a key attribute, offering potential advantages in terms of oral bioavailability and metabolic stability compared to its peptide counterparts.

To visually underscore this distinction, the following diagram contrasts the complex peptidic structure of a typical growth hormone-releasing peptide (GHRP) with the more compact, non-peptidic scaffold of L-692,429.

Quantitative Pharmacological Profile

The efficacy and potency of L-692,429 as a GHS-R1a agonist have been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its binding affinity and functional activity across different signaling pathways.

Table 1: Binding Affinity of L-692,429 for the Growth Hormone Secretagogue Receptor (GHS-R1a)

| Compound | Receptor | Assay Type | Ki (nM) |

| L-692,429 | GHS-R1a | Radioligand Binding | 63[1][2] |

Table 2: In Vitro Efficacy of L-692,429 in Stimulating Downstream Signaling Pathways

| Pathway/Response | Assay Type | Cell Type | EC50 (nM) |

| Intracellular Calcium Release | Fluorometry (Fluo-3/AM) | HeLa-T4 cells expressing GHS-R | 26[1] |

| Inositol (B14025) Phosphate (B84403) (IP) Turnover | Radiometric | Not Specified | 47[1] |

| CREB Activity | Not Specified | Not Specified | 60[1] |

| Serum-Responsive Element (SRE) Activity | Luciferase Reporter Assay | Not Specified | 63[1] |

| Bioluminescence Resonance Energy Transfer (BRET) | BRET Assay | Not Specified | 58[1] |

Intracellular Signaling Cascades Activated by L-692,429

Upon binding to the GHS-R1a, a G-protein coupled receptor, L-692,429 initiates a cascade of intracellular events. The primary signaling pathway involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately culminates in the activation of the mitogen-activated protein kinase (MAPK) pathway and the phosphorylation of cAMP response element-binding protein (CREB), leading to the transcription of genes involved in growth hormone synthesis and secretion.

The following diagram illustrates the signaling pathway initiated by L-692,429.

Detailed Experimental Methodologies

The characterization of L-692,429's activity relies on a series of well-defined in vitro assays. Below are detailed protocols for the key experiments cited in this guide.

Intracellular Calcium Release Assay

This assay measures the ability of L-692,429 to induce an increase in intracellular calcium concentration, a hallmark of Gq-coupled receptor activation.

Experimental Workflow:

Protocol:

-

Cell Culture: HeLa-T4 cells transiently expressing the flag epitope-tagged growth hormone secretagogue (GHS) receptor are cultured in appropriate media and seeded into 96-well black-walled, clear-bottom plates.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing the calcium-sensitive fluorescent dye, Fluo-3 acetoxymethyl (AM) ester. Fluo-3/AM is a cell-permeant dye that is cleaved by intracellular esterases to the fluorescent, calcium-chelating form, Fluo-3.

-

Compound Addition: After incubation, the cells are washed to remove excess dye. A baseline fluorescence reading is taken before the addition of L-692,429 at various concentrations.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: The change in fluorescence is plotted against the concentration of L-692,429 to generate a dose-response curve, from which the EC50 value is calculated.

Inositol Phosphate (IP) Turnover Assay

This assay directly measures the product of PLC activity, providing further evidence for the Gq-mediated signaling pathway.

Protocol:

-

Cell Labeling: Cells expressing the GHS-R1a are pre-incubated with [3H]-myo-inositol to radiolabel the cellular inositol phosphate pools.

-

Stimulation: The cells are then stimulated with different concentrations of L-692,429 in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Extraction: The reaction is terminated, and the cells are lysed. The soluble inositol phosphates are extracted.

-

Separation and Quantification: The different inositol phosphate species (IP1, IP2, IP3) are separated using anion-exchange chromatography. The radioactivity of each fraction is measured by liquid scintillation counting to quantify the amount of each inositol phosphate produced.

-

Data Analysis: The total [3H]-inositol phosphate accumulation is plotted against the concentration of L-692,429 to determine the EC50 value.

CREB Activity Assay (Western Blot for Phospho-CREB)

This assay assesses the activation of the transcription factor CREB, a downstream target of the MAPK pathway, by detecting its phosphorylated form.

Experimental Workflow:

Protocol:

-

Cell Treatment and Lysis: Cells are treated with L-692,429 for a specified time. Following treatment, the cells are washed and lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of CREB (pCREB). A separate blot or a stripped and re-probed blot is incubated with an antibody that recognizes total CREB as a loading control.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

-

Data Analysis: The intensity of the pCREB band is normalized to the intensity of the total CREB band to determine the relative increase in CREB phosphorylation upon stimulation with L-692,429.

Conclusion

L-692,429 stands as a significant milestone in the development of growth hormone secretagogues. Its nonpeptidyl nature represents a critical design feature that has paved the way for orally active GHSs. The comprehensive data on its binding affinity, in vitro efficacy, and the elucidation of its intracellular signaling pathways provide a solid foundation for its use as a research tool and as a scaffold for the design of novel therapeutics targeting the GHS-R1a. This technical guide consolidates the key information necessary for researchers and drug developers to understand and further investigate the pharmacological and therapeutic potential of L-692,429 and related nonpeptidyl GHSs.

References

Methodological & Application

Application Notes and Protocols for L-692,429 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of L-692,429, a nonpeptidyl growth hormone secretagogue (GHS) agonist, in various in vitro assays. The information is intended to guide researchers in preparing solutions of L-692,429 in Dimethyl Sulfoxide (DMSO) and in designing and executing experiments to study its biological activity.

Compound Information

| Property | Value |

| Compound Name | L-692,429 |

| Synonyms | MK-0751 |

| Mechanism of Action | Agonist of the Growth Hormone Secretagogue Receptor (GHSR), a G-protein coupled receptor.[1] |

| Binding Affinity (Ki) | 63 nM[1] |

Solubility in DMSO

Proper dissolution of L-692,429 is critical for accurate and reproducible in vitro experiments. DMSO is a commonly used solvent for preparing stock solutions of this compound.

| Solvent | Concentration | Observations |

| DMSO | ≥ 2.5 mg/mL (4.91 mM) | A clear solution can be obtained.[1] |

| 10% DMSO in PEG300, Tween-80, and Saline | ≥ 2.5 mg/mL (4.91 mM) | A clear solution is formed, indicating good solubility in this mixed solvent system suitable for in vivo and some in vitro applications.[1] |

Note: For in vitro assays, it is recommended to prepare a concentrated stock solution in 100% DMSO. One source suggests that a stock solution of 25.0 mg/mL in DMSO can be prepared. This stock can then be diluted to the final desired concentration in the assay buffer. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Signaling Pathway of L-692,429

L-692,429 exerts its effects by binding to and activating the Growth Hormone Secretagogue Receptor (GHSR), a G-protein coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events.

Experimental Protocols

Preparation of L-692,429 Stock Solution

Objective: To prepare a concentrated stock solution of L-692,429 in DMSO for use in various in vitro assays.

Materials:

-

L-692,429 powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh the desired amount of L-692,429 powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the calculated mass of L-692,429). A stock solution of 25.0 mg/mL in DMSO can be prepared.

-

Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

-

If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

In Vitro Growth Hormone Release Assay

Objective: To measure the ability of L-692,429 to stimulate growth hormone (GH) release from primary rat pituitary cells.

Materials:

-

Primary rat pituitary cells

-

Cell culture medium (e.g., DMEM) supplemented with serum

-

Serum-free medium for assay

-

L-692,429 stock solution in DMSO

-

Control vehicle (DMSO)

-

Growth Hormone ELISA kit

-

96-well cell culture plates

Procedure:

-

Cell Culture: Isolate and culture primary pituitary cells from neonatal rats in 96-well plates until they form a confluent monolayer.

-

Cell Treatment: a. Wash the cells twice with serum-free medium. b. Pre-incubate the cells in serum-free medium for 1 hour at 37°C. c. Prepare serial dilutions of L-692,429 in serum-free medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. d. Remove the pre-incubation medium and add the medium containing different concentrations of L-692,429 or the vehicle control. e. Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

-

GH Quantification: a. Carefully collect the supernatant from each well. b. Quantify the concentration of GH in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: a. Generate a dose-response curve by plotting the GH concentration against the log concentration of L-692,429. b. Calculate the EC50 value, which represents the concentration of L-692,429 that elicits a half-maximal response.

Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration in response to L-692,429 treatment in cells expressing the GHSR.

Materials:

-

A cell line stably or transiently expressing the human GHSR (e.g., HEK293 or CHO cells)

-

Cell culture medium

-

Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

-

L-692,429 stock solution in DMSO

-

Control vehicle (DMSO)

-

Black, clear-bottom 96-well plates

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating: Seed the GHSR-expressing cells into black, clear-bottom 96-well plates and culture overnight to allow for attachment.

-

Dye Loading: a. Prepare a loading buffer containing the calcium indicator dye according to the manufacturer's instructions. b. Remove the culture medium from the wells and add the dye-loading buffer. c. Incubate the plate at 37°C for 30-60 minutes in the dark. d. Wash the cells gently with assay buffer to remove excess dye.

-

Calcium Measurement: a. Place the plate in a fluorescence plate reader. b. Measure the baseline fluorescence for a short period. c. Inject the desired concentrations of L-692,429 (prepared in assay buffer from the DMSO stock) or vehicle control into the wells. d. Immediately begin recording the fluorescence intensity over time.

-

Data Analysis: a. Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence. b. Normalize the data (e.g., as a percentage of the maximum response). c. Plot the normalized response against the log concentration of L-692,429 to generate a dose-response curve and determine the EC50 value.

MAPK/ERK Activation Assay (Western Blot)

Objective: To detect the phosphorylation of ERK1/2, a key downstream effector in the MAPK signaling pathway, following stimulation with L-692,429.

Materials:

-

GHSR-expressing cells

-

Cell culture medium

-

Serum-free medium

-

L-692,429 stock solution in DMSO

-

Control vehicle (DMSO)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: a. Culture GHSR-expressing cells to near confluency. b. Serum-starve the cells for several hours to overnight to reduce basal ERK phosphorylation. c. Treat the cells with various concentrations of L-692,429 or vehicle control for a specific time period (e.g., 5-15 minutes).

-

Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Determine the protein concentration of each lysate using a protein assay.

-

Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate and an imaging system.

-